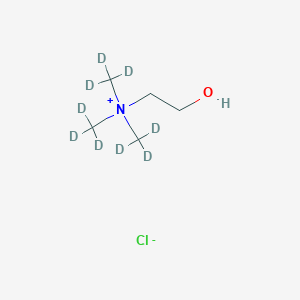

Methyl-D9-choline chloride

Übersicht

Beschreibung

Cholin-d9 (Chlorid) ist ein deuterium-markiertes Analogon von Cholinchlorid. Es ist eine organische Verbindung und ein quaternäres Ammoniumsalz, bestehend aus Cholin-Kationen und Chlorid-Anionen. Die Deuterium-Markierung macht es besonders nützlich in der wissenschaftlichen Forschung, insbesondere in Studien mit Massenspektrometrie, da es als interner Standard für die Quantifizierung von Cholin dient .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Cholin-d9 (Chlorid) kann durch Methylierung von Dimethylethanolamin mit deuterium-markiertem Methylchlorid synthetisiert werden. Die Reaktion umfasst typischerweise die folgenden Schritte:

Methylierung: Dimethylethanolamin wird mit deuterium-markiertem Methylchlorid umgesetzt.

Reinigung: Das resultierende Produkt wird gereinigt, um Cholin-d9 (Chlorid) mit hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cholin-d9 (Chlorid) beinhaltet die Reaktion von Ethylenoxid, Chlorwasserstoff und deuterium-markiertem Trimethylamin. Dieses Verfahren gewährleistet eine großtechnische Produktion mit konstanter Qualität .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Choline-d9 (chloride) can be synthesized by methylation of dimethylethanolamine with deuterium-labeled methyl chloride. The reaction typically involves the following steps:

Methylation: Dimethylethanolamine is reacted with deuterium-labeled methyl chloride.

Purification: The resulting product is purified to obtain choline-d9 (chloride) with high purity.

Industrial Production Methods

Industrial production of choline-d9 (chloride) involves the reaction of ethylene oxide, hydrogen chloride, and deuterium-labeled trimethylamine. This method ensures large-scale production with consistent quality .

Analyse Chemischer Reaktionen

Reaktionstypen

Cholin-d9 (Chlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cholin-d9 (Chlorid) kann zu Betain-d9 oxidiert werden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chlorid-Ion durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Typische Nukleophile, die verwendet werden, sind Hydroxidionen und andere Halogenidionen.

Hauptprodukte

Betain-d9: Durch Oxidation gebildet.

Substituierte Cholin-d9-Verbindungen: Durch nukleophile Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Metabolic Tracing and Phospholipid Synthesis

Methyl-D9-choline chloride is primarily utilized as a tracer in studies investigating phospholipid metabolism. Its incorporation into phosphatidylcholine (PC) allows researchers to track the synthesis and turnover of surfactant phospholipids in various biological contexts.

Case Study: Pulmonary Surfactant Composition

A study involving healthy adults infused with this compound demonstrated its utility in assessing surfactant composition. The research focused on the incorporation of D9-choline into different endobronchial compartments, including bronchoalveolar lavage fluid (BALF) and induced sputum. Key findings include:

- Incorporation Rates : At 24 hours post-infusion, the total methyl-D9-choline incorporation into surfactant PC was measured at 0.35 ± 0.17% for BALF and 0.13 ± 0.03% for induced sputum, indicating varying synthesis rates across compartments .

- Molecular Specificity : The study revealed that the proportion of newly synthesized PC varied significantly between sample types and over time, highlighting the complex dynamics of surfactant metabolism in healthy lungs .

| Sample Type | Incorporation Rate at 24h (%) | Incorporation Rate at 48h (%) |

|---|---|---|

| BALF | 0.35 ± 0.17 | 0.52 ± 0.15 |

| Induced Sputum | 0.13 ± 0.03 | Stable between 48-96h |

Nutritional Studies and Choline Supplementation

This compound has been instrumental in understanding choline's role in nutrition and metabolism, particularly during pregnancy.

Case Study: Prenatal Choline Supplementation

Research has shown that prenatal supplementation with choline can influence maternal and fetal biomarkers of choline metabolism. In a randomized study, participants received this compound to assess its effects on metabolic markers:

- Maternal Biomarkers : The study found significant changes in maternal plasma levels of D9-choline and its metabolites, indicating enhanced choline availability during pregnancy .

- Fetal Implications : The results suggested potential benefits for fetal development, as adequate choline is crucial for brain development .

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound have been studied to evaluate its bioavailability and metabolic pathways.

Case Study: Comparative Metabolism of Choline Sources

A recent study compared the pharmacokinetic profiles of various choline sources, including this compound:

- Peak Concentrations : D9-choline chloride exhibited rapid absorption with peak plasma concentrations occurring around 1.5 hours post-ingestion .

- Metabolite Formation : The formation of D9-betaine was significantly higher after administration of D9-choline chloride compared to other forms like D9-GPC (Glycerophosphocholine), suggesting differences in metabolic pathways among choline derivatives .

| Choline Source | Time to Peak Concentration (h) | Max D9-Betaine Concentration (µmol/L) |

|---|---|---|

| This compound | 1.5 | 3.60 ± [3.28–4.26] |

| D9-GPC | Varies | Lower than D9-Choline Chloride |

Implications for Disease Research

The application of this compound extends into disease research, particularly in understanding lung diseases characterized by altered surfactant metabolism.

Case Study: Lung Disease Mechanisms

Studies utilizing methyl-D9-choline have provided insights into the molecular mechanisms underlying lung diseases:

- Surfactant Dysfunction : Research indicates that changes in surfactant PC composition can be linked to inflammatory conditions in the lungs, with methyl-D9-choline serving as a valuable tool for tracing these alterations .

- Therapeutic Potential : Understanding how choline metabolism is affected in disease states may lead to novel therapeutic strategies aimed at restoring normal surfactant function.

Wirkmechanismus

Choline-d9 (chloride) acts as a precursor in the biosynthesis of membrane phospholipids, such as phosphatidylcholine. It facilitates cell signaling and transport across the membrane. Additionally, it serves as a precursor to the neurotransmitter acetylcholine, which is crucial for neurological functions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cholinchlorid: Die nicht-deuterierte Form von Cholin-d9 (Chlorid).

Betain: Ein Oxidationsprodukt von Cholin.

Phosphatidylcholin: Ein Phospholipid, das von Cholin abgeleitet ist.

Einzigartigkeit

Cholin-d9 (Chlorid) ist aufgrund seiner Deuterium-Markierung einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Diese Markierung ermöglicht eine präzise Quantifizierung und Verfolgung in metabolischen Studien und bietet einen Vorteil gegenüber nicht-markierten Analogen .

Biologische Aktivität

Methyl-D9-choline chloride is a deuterated form of choline, an essential nutrient that plays a critical role in various biological processes, including cell membrane integrity, signaling pathways, and lipid metabolism. This article explores the biological activity of this compound, focusing on its metabolic pathways, incorporation into phospholipids, and implications for health.

1. Overview of this compound

This compound (CHClNO) is a stable isotope-labeled compound used primarily in metabolic studies. It serves as a tracer to understand choline metabolism and its incorporation into phospholipids, particularly phosphatidylcholine (PC), which is vital for cellular membranes and pulmonary surfactant.

2. Metabolism and Kinetics

Recent studies have demonstrated that this compound is rapidly absorbed and metabolized in the body. It undergoes conversion into various metabolites, including D9-betaine and D9-phosphocholine. The kinetics of these processes can vary based on the form of choline administered:

- Absorption Rates : this compound shows a rapid increase in plasma concentrations, peaking around 1.5 hours post-administration. The area under the curve (AUC) for plasma D9-PC concentrations is significantly higher when administered as part of phospholipid formulations compared to water-soluble forms .

- Metabolic Pathways : The primary metabolic pathway involves the conversion of D9-choline to phosphatidylcholine via the CDP-choline pathway. This process has been shown to be active in both adults and infants, indicating its importance in developmental stages .

Table 1: Comparison of Plasma Concentrations Post-Administration

| Compound | Peak Time (h) | Max Concentration (µmol/L) | AUC (0-7d) |

|---|---|---|---|

| This compound | 1.5 | 3.60 | High |

| D9-POPC | 2.3 | Higher than water-soluble | Significantly different |

3. Incorporation into Phospholipids

This compound is particularly significant in studying the incorporation of choline into phospholipids, especially in lung surfactant:

- Study Findings : In a controlled study involving healthy adults, intravenous infusion of this compound resulted in measurable incorporation into pulmonary surfactant phosphatidylcholine over time, with a noted increase from 0.35% at 24 hours to 0.52% at 48 hours .

- Correlation with Lung Function : The incorporation rates were positively correlated with lung function parameters, suggesting potential benefits for respiratory health .

Table 2: Incorporation Rates of Methyl-D9-Choline into Phosphatidylcholine

| Time Point (hours) | BALF Incorporation (%) | Tracheal Wash Incorporation (%) |

|---|---|---|

| 24 | 0.35 ± 0.17 | 0.35 ± 0.17 |

| 48 | 0.52 ± 0.15 | 0.52 ± 0.15 |

4. Clinical Implications and Case Studies

This compound has been studied for its potential clinical implications:

- Chronic Conditions : In cystic fibrosis patients, supplementation with this compound normalized plasma choline levels and improved lung function metrics such as forced expiratory volume . This suggests that enhancing choline metabolism may benefit patients with impaired respiratory function.

- Neonatal Studies : In neonates, continued administration of this compound indicated active metabolic pathways leading to increased plasma PC concentrations, essential for cellular development and function .

5. Conclusion

This compound serves as a valuable tool for understanding choline metabolism and its biological significance in health and disease. Its rapid absorption and incorporation into essential cellular components highlight its potential therapeutic applications, particularly in respiratory health and developmental biology.

Ongoing research will further elucidate the mechanisms by which this compound influences health outcomes and may lead to new strategies for managing conditions associated with choline deficiency or impaired metabolism.

Eigenschaften

IUPAC Name |

2-hydroxyethyl-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-KYRNGWDOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584026 | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61037-86-3 | |

| Record name | Methyl-D9-choline chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061037863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride-trimethyl-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-D9-CHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4659NSZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.